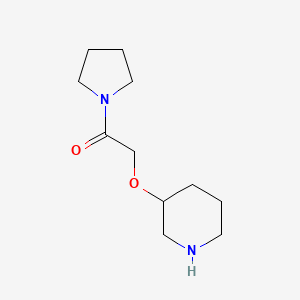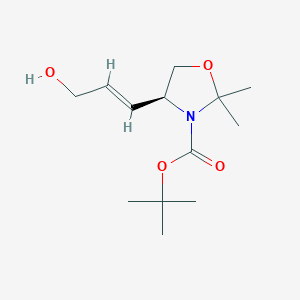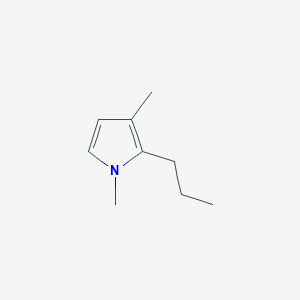![molecular formula C22H21N3O7S B12864585 Ethyl 6-((1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)methyl)-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B12864585.png)
Ethyl 6-((1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)methyl)-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 6-((1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)methyl)-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-((1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)methyl)-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common approach includes:
Formation of the Benzo[d]isothiazole Core: This step involves the cyclization of appropriate precursors under oxidative conditions to form the benzo[d]isothiazole ring.
Attachment of the Methoxyphenyl Group: This is achieved through a substitution reaction where the methoxyphenyl group is introduced to the intermediate compound.
Construction of the Tetrahydropyrimidine Ring: This involves a cyclization reaction where the tetrahydropyrimidine ring is formed, often using a combination of amines and carbonyl compounds under acidic or basic conditions.
Esterification: The final step involves the esterification of the carboxylate group to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]isothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohol derivatives.
科学研究应用
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and mechanisms.
Biology
Biologically, the compound may exhibit interesting interactions with biomolecules, making it a candidate for drug discovery and development. Its ability to interact with enzymes and receptors could be explored for therapeutic applications.
Medicine
In medicine, the compound’s potential pharmacological activities are of interest. It could be investigated for its efficacy in treating various diseases, particularly those involving oxidative stress or inflammation.
Industry
Industrially, the compound might be used in the development of new materials with specific properties, such as polymers or coatings that benefit from its unique chemical structure.
作用机制
The mechanism of action of Ethyl 6-((1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)methyl)-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s various functional groups allow it to form multiple types of interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can modulate the activity of biological pathways, leading to its observed effects.
相似化合物的比较
Similar Compounds
- **Ethyl 4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimid
属性
分子式 |
C22H21N3O7S |
|---|---|
分子量 |
471.5 g/mol |
IUPAC 名称 |
ethyl 4-(4-methoxyphenyl)-2-oxo-6-[(1,1,3-trioxo-1,2-benzothiazol-2-yl)methyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C22H21N3O7S/c1-3-32-21(27)18-16(12-25-20(26)15-6-4-5-7-17(15)33(25,29)30)23-22(28)24-19(18)13-8-10-14(31-2)11-9-13/h4-11,19H,3,12H2,1-2H3,(H2,23,24,28) |
InChI 键 |
OBDXEDSIBFFADQ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)OC)CN3C(=O)C4=CC=CC=C4S3(=O)=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-yl] methanol](/img/structure/B12864515.png)
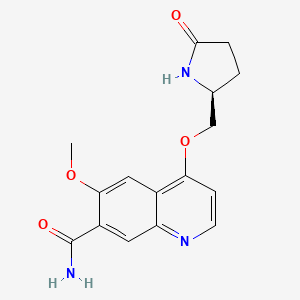
![1-Hydroxy-11-(4-hydroxyphenyl)-3-methyl-6,7,8,9-tetrahydropyridazino[1,2-a]indazol-10-ium](/img/structure/B12864524.png)
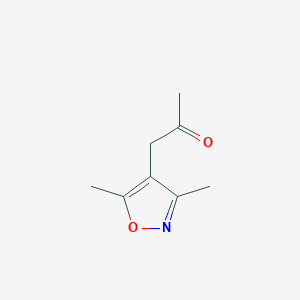

![3-Fluoro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12864548.png)
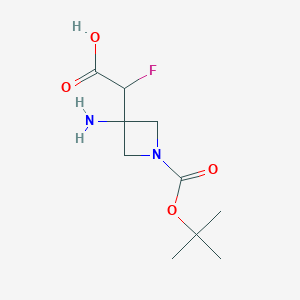

![1-(7-(Difluoromethoxy)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12864568.png)
